Piperazine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)-4-methyl-
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Overview
Description
Piperazine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)-4-methyl- is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a formyl and methoxyindole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)-4-methyl- typically involves multi-step organic reactions. The starting materials often include piperazine and indole derivatives. The synthetic route may involve:
Formylation: Introduction of the formyl group to the indole ring.
Methoxylation: Addition of a methoxy group to the indole ring.
Carbonylation: Formation of the carbonyl linkage between the indole and piperazine rings.
Methylation: Introduction of a methyl group to the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Piperazine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)-4-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine ring structures but different substituents.
Indole derivatives: Compounds with similar indole ring structures but different substituents.
Uniqueness
Piperazine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)-4-methyl- is unique due to the specific combination of formyl, methoxy, and carbonyl groups attached to the piperazine and indole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
28837-84-5 |
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Molecular Formula |
C16H19N3O3 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
5-methoxy-2-(4-methylpiperazine-1-carbonyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H19N3O3/c1-18-5-7-19(8-6-18)16(21)15-13(10-20)12-9-11(22-2)3-4-14(12)17-15/h3-4,9-10,17H,5-8H2,1-2H3 |
InChI Key |
KOLWXIIJKVLBMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)OC)C=O |
Origin of Product |
United States |
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